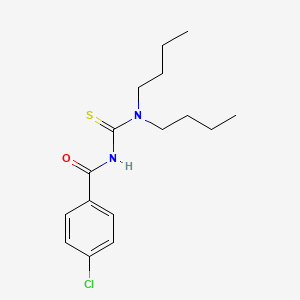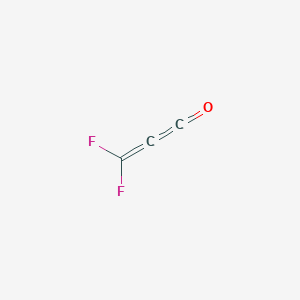![molecular formula C8H12O5 B14288679 [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde CAS No. 114103-10-5](/img/structure/B14288679.png)
[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde is a chemical compound with the molecular formula C8H12O5 It is characterized by the presence of a dioxane ring and an acetaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde typically involves the reaction of ethylene oxide with dioxane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 70°C and allowing the reaction to proceed for a specified duration to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where ethylene oxide and dioxane are mixed in precise ratios. The reaction is monitored using advanced analytical techniques to ensure the purity and yield of the product. The final product is then purified through distillation or crystallization processes to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the acetaldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) and sulfuric acid (H2SO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Applications De Recherche Scientifique
[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxane ring may also interact with hydrophobic regions of biomolecules, influencing their stability and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Oxydiacetaldehyde
- 1,4-Dioxane-2-acetaldehyde
Comparison
Compared to similar compounds, [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde is unique due to the presence of both a dioxane ring and an acetaldehyde group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
114103-10-5 |
|---|---|
Formule moléculaire |
C8H12O5 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-[2-(2-oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde |
InChI |
InChI=1S/C8H12O5/c9-2-1-8(12-4-3-10)7-11-5-6-13-8/h2-3H,1,4-7H2 |
Clé InChI |
SUSUUYDQRLGWIZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CO1)(CC=O)OCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)

![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)

![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)

![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)



![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
